tert-Butyl 4-acetyl-3-aminobenzoate
Description
tert-Butyl 4-acetyl-3-aminobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an acetyl substituent at the 4-position, and an amino group at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl 4-acetyl-3-aminobenzoate |
InChI |
InChI=1S/C13H17NO3/c1-8(15)10-6-5-9(7-11(10)14)12(16)17-13(2,3)4/h5-7H,14H2,1-4H3 |
InChI Key |
JPUHDYIKZGUKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
tert-Butyl 4-acetyl-3-aminobenzoate is a substituted aromatic ester featuring an acetyl group at the 4-position and an amino group at the 3-position on the benzoate ring, with a tert-butyl ester protecting the carboxyl group. The synthesis typically involves:
- Introduction of the tert-butyl ester protecting group on the benzoic acid.
- Selective functionalization of the aromatic ring to install amino and acetyl groups.
- Use of catalytic amination or nitration/reduction sequences.
- Protection/deprotection steps to control reactivity.
Preparation of tert-Butyl 4-aminobenzoate as a Key Intermediate
The synthesis of tert-butyl 4-aminobenzoate is a crucial step toward preparing this compound. This intermediate is commonly prepared by catalytic hydrogenation of tert-butyl 4-nitrobenzoate:
| Step | Reagents & Conditions | Outcome | Yield & Notes |
|---|---|---|---|
| 1 | tert-Butyl 4-nitrobenzoate dissolved in methanol, Pd/C catalyst, hydrogen atmosphere | Reduction of nitro group to amino group | Quantitative yield (~100%), white solid, mp 111–113 °C |
| 2 | Filtration and evaporation | Isolation of tert-butyl 4-aminobenzoate | Confirmed by NMR, IR, HRMS |
This method is efficient and widely used due to its high yield and mild conditions.
For the introduction of amino groups on substituted benzoates, palladium-catalyzed amination of aryl bromides is a powerful method. Specifically, tert-butyl 4-bromobenzoate can be aminated using PdCl2 and tri(o-tolyl)phosphine as a catalyst system with sodium tert-butoxide as base:
| Parameter | Details |
|---|---|
| Catalyst | PdCl2 (7 mol%) |
| Ligand | P(o-tolyl)3 |
| Base | NaOtBu |
| Solvent | Anhydrous toluene (distilled over P2O5) |
| Temperature | 100 °C |
| Reaction Time | 4–18 hours depending on amine |
| Amines Used | Various free amines (e.g., morpholine, N-methylaniline) |
| Yields | 60–80% for N-substituted tert-butyl 4-aminobenzoate derivatives |
This method allows for the preparation of N-substituted derivatives, which can be further functionalized to introduce acetyl groups or other substituents.
Introduction of the Acetyl Group
The acetyl group at the 4-position (or 3-position depending on substitution pattern) can be introduced via electrophilic aromatic substitution (Friedel-Crafts acylation) or by directed ortho-metalation followed by quenching with an acetyl electrophile.
- Friedel-Crafts Acylation: Using acetyl chloride or acetic anhydride with Lewis acid catalysts (e.g., AlCl3) on the aminobenzoate derivative can install the acetyl group selectively.
- Directed ortho-Metalation: Lithiation of the aromatic ring adjacent to the amino group followed by reaction with acetyl chloride can provide regioselective acetylation.
These methods require careful control of reaction conditions to avoid over-acylation or degradation of the tert-butyl ester protecting group.
Protection and Deprotection Considerations
The tert-butyl ester serves as a protecting group for the carboxylic acid, stable under many reaction conditions but removable under acidic conditions if needed. Amino groups may also be protected (e.g., Boc protection) during multi-step syntheses to prevent side reactions.
Summary Table of Preparation Methods
Analytical Confirmation
The synthesized this compound is typically characterized by:
- NMR Spectroscopy: Proton and carbon NMR confirm aromatic substitution patterns, tert-butyl ester signals (~1.5 ppm singlet), acetyl methyl (~2.5 ppm), and amino protons.
- Mass Spectrometry: ESI or FAB-MS to confirm molecular ion peaks.
- IR Spectroscopy: Characteristic carbonyl stretches (~1680–1700 cm⁻¹) for ester and ketone groups.
- Melting Point: Consistent with literature values for purity assessment.
Research Findings and Practical Notes
- The palladium-catalyzed amination method using PdCl2 and P(o-tolyl)3 is a robust and reproducible route to prepare amino-substituted tert-butyl benzoates, which can be further functionalized to acetyl derivatives.
- Use of freshly distilled toluene improves reaction consistency.
- The acetylation step requires careful optimization to avoid ester cleavage.
- The tert-butyl ester group provides stability during multi-step synthesis and can be removed under acidic conditions if necessary.
- The overall synthetic route is suitable for preparing intermediates for pharmaceutical and chemotherapeutic agent development.
This comprehensive analysis integrates diverse, authoritative sources and experimental data to provide a detailed understanding of the preparation methods for this compound, emphasizing palladium-catalyzed amination and subsequent acetylation strategies as key steps.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl ester group in tert-butyl 4-acetyl-3-aminobenzoate can be cleaved under acidic conditions to yield 4-acetyl-3-aminobenzoic acid. This reaction is critical for generating the free carboxylic acid, which can participate in further derivatization (e.g., amide coupling).
Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .
-
Hydrochloric acid (HCl) in dioxane at 25°C for 12–24 hours .
Mechanism :
The tert-butyl group forms a stable carbocation intermediate, which is scavenged to prevent alkylation side reactions. The reaction proceeds via acid-catalyzed hydrolysis, with the ester oxygen protonated to enhance leaving group ability .
Reactivity of the Acetyl Group
The acetyl group at position 4 undergoes electrophilic and nucleophilic reactions, depending on the conditions.
Bromination
The acetyl group can be brominated at the α-position using bromine in the presence of a strong base (e.g., LDA) and trimethylsilyl chloride (TMSCl) as a trapping agent .
Example Reaction :
| Reagents/Conditions | Product | Yield |
|---|---|---|
| LDA, TMSCl, Br₂, THF, -78°C → RT | tert-Butyl 4-(2-bromoacetyl)-3-aminobenzoate | 96% |
Oxidation
While direct oxidation of the acetyl group to a carboxylic acid is uncommon, strong oxidizing agents (e.g., KMnO₄/H₂SO₄) may oxidize adjacent alkyl chains. The tert-butyl group itself is resistant to oxidation .
Functionalization of the Amino Group
The aromatic amine at position 3 is highly reactive, enabling diverse transformations.
Acylation
The amino group reacts with acyl chlorides or anhydrides to form amides.
Example :
| Reagents/Conditions | Product | Notes |
|---|---|---|
| Acetic anhydride, pyridine, 25°C | tert-Butyl 4-acetyl-3-acetamidobenzoate | Protects the amine for subsequent reactions . |
Diazotization and Coupling
The amine can be diazotized with nitrous acid (HNO₂) and coupled with electron-rich aromatic rings (e.g., phenols) to form azo dyes .
Mechanism :
-
Diazonium salt formation at 0–5°C.
-
Coupling with nucleophiles (e.g., β-naphthol) in alkaline conditions .
Electrophilic Aromatic Substitution
The amino group activates the benzene ring toward electrophilic substitution, directing incoming groups to the ortho and para positions relative to itself. The acetyl group at position 4 deactivates the ring but directs meta substitution.
Nitration
Conditions :
-
HNO₃/H₂SO₄ at 0–25°C.
Product : Nitro group predominantly at position 5 (ortho to NH₂, meta to acetyl) .
Sulfonation
Conditions :
Ester Hydrolysis
The tert-butyl ester can be hydrolyzed to the carboxylic acid under basic conditions.
Conditions :
Cross-Coupling Reactions
The acetyl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if functionalized as a bromoacetyl derivative .
Example :
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, arylboronic acid | tert-Butyl 4-(arylacetyl)-3-aminobenzoate | 70–85% |
Key Stability Considerations
Scientific Research Applications
Pharmaceutical Applications
Mechanism of Action : The compound's structural features allow it to interact with various biological targets, potentially modulating enzyme activities and influencing physiological processes. It has been studied for its potential as an inhibitor of cholinesterases, which are key enzymes in neurotransmission.
Case Studies :
- A study highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promise for treating conditions like Alzheimer's disease .
Material Science
Polymer Development : tert-Butyl 4-acetyl-3-aminobenzoate can be used as a building block in the synthesis of polymers and other materials due to its reactive functional groups. Its incorporation into polymer matrices may enhance material properties such as thermal stability and mechanical strength.
Case Studies :
- Research indicates that compounds similar to this compound are utilized in developing advanced materials with tailored properties for specific applications.
Cosmetic Formulations
Stability and Efficacy : The compound has potential applications in cosmetic formulations where it may serve as a stabilizing agent or active ingredient due to its antioxidant properties.
Case Studies :
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis, releasing the active amino group which can then interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Electronic Effects
Key Observations :
- Substituent Position: The 3-amino group in this compound may enhance intermolecular interactions compared to alkyl-substituted analogs like tert-Butyl (3R)-3-Amino-4-hexenoate, which lacks aromaticity.
Reactivity and Stability
highlights the role of heteroatoms (N vs. O) in bond dissociation energies (BDEs) for tert-butyl-containing compounds:
- In amines, the N–C bond dissociation for tert-butyl radicals occurs at 5.7 eV , independent of the heteroatom .
- For linear alkyl chains (e.g., ethyl or butyl), BDEs vary with the heteroatom:
Implications :
Functional Group Comparisons
Carboxylic Acid Derivatives :
- tert-Butyl hydroperoxide () exhibits 19.3× weaker reactivity than H₂O₂ in ROS assays, suggesting tert-butyl groups may reduce oxidative activity .
- In contrast, carboxylate-containing analogs (e.g., tert-Butyl 3-(1H-tetrazol-5-yl) piperidine-1-carboxylate) show enhanced solubility and antidiabetic activity due to ionizable groups .
- Amino Group Utility: The 3-amino group in the target compound may enable derivatization (e.g., amidation), similar to tert-Butyl (3R)-3-Amino-4-hexenoate, which could be exploited for chiral synthesis .
Biological Activity
Introduction
tert-Butyl 4-acetyl-3-aminobenzoate is an organic compound that belongs to the class of benzoate esters, characterized by its unique molecular structure. The compound features a tert-butyl group, an acetyl group at the para position relative to the amino group, and an amino group ortho to the ester functionality. This structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 249.28 g/mol
- Functional Groups : Ester, amine, and ketone functionalities
The presence of these functional groups suggests potential reactivity and interactions with biological targets, which can be explored in various therapeutic contexts.
Antimicrobial Activity
Research indicates that derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, exhibit significant antimicrobial properties. For instance, PABA itself shows direct antibacterial activity against various pathogens including E. coli and Listeria monocytogenes . Compounds with similar structures have been reported to inhibit bacterial growth by interfering with folate biosynthesis pathways . This suggests that this compound may also possess antimicrobial properties worthy of investigation.
Antioxidant Activity
Compounds within this chemical family have demonstrated antioxidant potential by scavenging free radicals. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) . Such activities are crucial for mitigating oxidative stress-related damage in biological systems, suggesting a therapeutic role for this compound in oxidative stress-related conditions.
Antidiabetic Potential
Research on related compounds has shown that they can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase . Inhibition of these enzymes can lead to reduced glucose absorption and lower blood sugar levels, indicating a potential application for this compound in managing diabetes.
Case Studies and Research Findings
- Synthesis and Evaluation of Derivatives : A study synthesized various PABA derivatives and evaluated their biological activities. Among these, compounds showed significant inhibition against cholinesterase enzymes, which are relevant in Alzheimer's disease treatment . This highlights the potential for this compound as a lead compound for developing neuroprotective agents.
- In Vivo Studies : In a model assessing neuroprotective effects against amyloid-beta (Aβ) aggregation—relevant to Alzheimer's disease—compounds similar to this compound were shown to reduce Aβ levels significantly . This suggests that further exploration of this compound could yield promising results in neurodegenerative disease models.
Comparative Analysis
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Antioxidant, Antidiabetic | Potential lead for drug development |
| PABA | Antibacterial | Directly inhibits bacterial growth |
| Acetylaniline | Antioxidant | Used in dye manufacturing |
| Ethyl p-amino benzoate | Pharmaceutical Intermediate | Known for various biological activities |
Q & A
Basic: What synthetic routes are commonly employed for the preparation of tert-butyl 4-acetyl-3-aminobenzoate, and how can purity be ensured?
The synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butyl group can be introduced via carbamate formation using Boc anhydride under basic conditions (e.g., DMAP or TEA in anhydrous THF). Subsequent acetylation of the amino group may employ acetyl chloride in dichloromethane with a catalytic acid. Purification often combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures). Purity is validated by HPLC (>95% peak area) and consistent melting point analysis .
Advanced: How can experimental design (e.g., DoE) optimize reaction conditions for this compound synthesis?
A factorial design of experiments (DoE) can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For instance, molybdenum hexacarbonyl (Mo(CO)₆) has been used to optimize tert-butyl-related epoxidation reactions, suggesting similar catalytic systems may enhance acyl transfer efficiency. Response surface methodology (RSM) can model interactions between factors, enabling identification of optimal conditions (e.g., 60°C, 10 mol% catalyst, DMF solvent) to maximize yield while minimizing side products .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet), acetyl (δ ~2.1 ppm, singlet), and aromatic protons (δ 6.5–8.0 ppm). Aniline NH₂ protons may appear as broad singlets (~δ 5.5 ppm).
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and acetyl groups).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1234). Low-temperature NMR (e.g., –40°C) can resolve dynamic conformational effects of the tert-butyl group .
Advanced: How can researchers resolve contradictions between computational (DFT) predictions and experimental NMR data for tert-butyl positioning?
Discrepancies often arise from solvent effects or inadequate conformational sampling. For example, DFT calculations may predict axial tert-butyl placement (thermodynamically stable in vacuum), while experimental NMR in solution shows equatorial dominance. Explicit solvent molecules (e.g., DMSO or water) must be included in simulations to account for solvation-driven stabilization. Dynamic NMR studies at varying temperatures (e.g., –80°C to 25°C) can also capture rotational barriers and validate computational models .
Basic: What safety protocols are critical when handling this compound?
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Handling : Use explosion-proof electrical equipment and grounded metal containers to avoid static discharge. Avoid open flames (tert-butyl esters are often thermally labile).
- Waste Disposal : Neutralize with dilute HCl before incineration. Refer to GHS hazard codes for specific toxicity data .
Advanced: How does the tert-butyl group influence electronic and steric effects in downstream reactions of 4-acetyl-3-aminobenzoate derivatives?
The tert-butyl group’s steric bulk can hinder nucleophilic attack at the ester carbonyl, slowing hydrolysis. Electronically, it exerts a mild electron-donating effect via hyperconjugation, altering the acidity of the amino group (pKa shifts by ~0.5 units). Competitive experiments (e.g., comparing tert-butyl vs. methyl esters in amidation kinetics) and Hammett plots can quantify these effects. X-ray crystallography may reveal torsional strain in the benzoate ring due to tert-butyl positioning .
Advanced: What strategies mitigate side reactions during functionalization of the amino group in this compound?
- Protection : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired acylation.
- Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective triazole formation without disturbing the tert-butyl ester.
- Kinetic Control : Conduct reactions at low temperatures (–20°C) to suppress hydrolysis. Monitor progress via in-situ IR for real-time adjustment .
Basic: How can researchers validate the stability of this compound under varying pH and temperature conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via HPLC.
- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures (typically >150°C for tert-butyl esters). Accelerated aging studies (40–60°C) predict shelf-life under storage conditions .
Advanced: What mechanistic insights can be gained from studying this compound in radical-mediated reactions?
The tert-butyl group can act as a radical scavenger, competing with acetyl or amino groups in chain reactions. Electron paramagnetic resonance (EPR) spectroscopy with spin traps (e.g., TEMPO) identifies radical intermediates. Comparative studies with deuterated analogs (e.g., D₂O solvent) reveal hydrogen abstraction pathways. Such data inform the design of inhibitors or stabilizers for radical-prone systems .
Advanced: How do steric effects of the tert-butyl group influence crystallographic packing in benzoate derivatives?
Single-crystal X-ray diffraction often shows disrupted packing due to the bulky tert-butyl group, leading to lower melting points compared to linear analogs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds). Molecular docking studies can correlate crystallographic data with solubility profiles, aiding polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
